Ntncb hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NTNCB hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of 2-nitrobenzenesulfonyl chloride with trans-4-aminomethylcyclohexylamine to form the intermediate compound.
Functional group modifications: The intermediate compound is then reacted with 1,2,3,4-tetrahydro-2-naphthalenemethylamine to introduce the naphthalenyl group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of NTNCB
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
NTNCB hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other strong bases are used.
Hydrolysis: Conditions include the use of hydrochloric acid or sodium hydroxide
Major Products
Reduction: The major product is the corresponding amine.
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The products include the corresponding sulfonic acid and amine
Scientific Research Applications
NTNCB hydrochloride is widely used in scientific research due to its potent and selective antagonism of the neuropeptide Y Y5 receptor. Its applications include:
Chemistry: Used as a tool compound to study receptor-ligand interactions and receptor signaling pathways.
Biology: Helps in understanding the role of neuropeptide Y Y5 receptor in physiological processes such as appetite regulation, energy homeostasis, and stress response.
Medicine: Investigated for its potential therapeutic applications in conditions such as obesity, anxiety, and depression.
Industry: Used in the development of new drugs targeting the neuropeptide Y Y5 receptor
Mechanism of Action
NTNCB hydrochloride exerts its effects by selectively binding to the neuropeptide Y Y5 receptor, thereby blocking the receptor’s interaction with its natural ligand, neuropeptide Y. This antagonism inhibits the downstream signaling pathways associated with the receptor, leading to reduced appetite and energy intake . The compound also interacts with other molecular targets, including calcium channels, GABA receptors, and neurotransmitter transporters, modulating their activity .
Comparison with Similar Compounds
NTNCB hydrochloride is unique due to its high selectivity and potency for the neuropeptide Y Y5 receptor. Similar compounds include:
BIBP 3226: A non-peptidic antagonist of the neuropeptide Y Y1 receptor.
SR 120819A: A selective antagonist of the neuropeptide Y Y1 receptor.
GR 231118: A selective antagonist of the neuropeptide Y Y2 receptor
This compound stands out due to its specificity for the neuropeptide Y Y5 receptor, making it a valuable tool in research focused on this receptor subtype .
Properties
IUPAC Name |
2-nitro-N-[[4-[(1,2,3,4-tetrahydronaphthalen-2-ylmethylamino)methyl]cyclohexyl]methyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S.ClH/c29-28(30)24-7-3-4-8-25(24)33(31,32)27-18-20-11-9-19(10-12-20)16-26-17-21-13-14-22-5-1-2-6-23(22)15-21;/h1-8,19-21,26-27H,9-18H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCQHNDMUNWNQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNCC2CCC3=CC=CC=C3C2)CNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587873 |
Source
|
Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486453-65-0 |
Source
|
Record name | 2-Nitro-N-{[4-({[(1,2,3,4-tetrahydronaphthalen-2-yl)methyl]amino}methyl)cyclohexyl]methyl}benzene-1-sulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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